molecular formula C12H26O6 B3048370 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- CAS No. 16607-62-8

1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-

Cat. No.: B3048370
CAS No.: 16607-62-8
M. Wt: 266.33 g/mol
InChI Key: DMABVNLMIWMRNK-UHFFFAOYSA-N
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Description

1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- is a useful research compound. Its molecular formula is C12H26O6 and its molecular weight is 266.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways

1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- and its related compounds undergo complex metabolic pathways. For example, oxprenolol, a β-receptor blocking agent structurally related to 1-propanol derivatives, has been found to undergo N-methylation as a metabolic pathway in dogs, which involves N-dealkylation followed by N-methylation (Leeson et al., 1973).

Hepatotoxicity Mechanisms

Studies have explored the hepatotoxic effects of compounds similar to 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-. For instance, 1,3-dichloro-2-propanol has been shown to induce hepatotoxicity through oxidative stress and inflammatory responses, highlighting the role of mitogen-activated protein kinases and nuclear factor-kappa B signaling pathways (Lee et al., 2016).

Toxicological Assessments

Toxicological evaluations of related alcohols, such as 1-propoxy-2-propanol, have revealed acute toxicity profiles, indicating systemic toxicity primarily associated with narcosis and severe local effects upon substantial exposure (Ballantyne et al., 1988).

Lymphotropic Prodrug Applications

A glyceride derivative of L-Dopa, which shares a structural resemblance to 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-, has been synthesized and tested for its anti-Parkinsonian activity, demonstrating the potential of such compounds in developing therapeutically valuable prodrugs (Garzon-Aburbeh et al., 1986).

Behavioral Teratology

Investigations into the behavioral teratogenicity of industrial alcohols like 1-propanol have provided insights into potential reproductive and developmental toxicities, although the structural similarity to ethanol did not result in consistent behavioral or neurochemical effects in the tested animal models (Nelson et al., 1989).

Properties

IUPAC Name

3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMABVNLMIWMRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCC(COCCCO)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276609
Record name 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16607-62-8
Record name 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Reactant of Route 2
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Reactant of Route 3
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Reactant of Route 4
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Reactant of Route 5
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Reactant of Route 6
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-

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